(2-Hydroxyethyl)oleoylammonium acetate
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Overview
Description
(2-Hydroxyethyl)oleoylammonium acetate is a quaternary ammonium compound with the molecular formula C22H43NO4. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound is characterized by its ability to interact with both hydrophilic and hydrophobic substances, making it useful in a wide range of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)oleoylammonium acetate typically involves the reaction of oleoyl chloride with ethanolamine to form (2-Hydroxyethyl)oleoylamide. This intermediate is then quaternized with acetic acid to produce the final product. The reaction conditions usually require a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated control systems helps in maintaining consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxyethyl)oleoylammonium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: The acetate group can be substituted with other anions through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Ion exchange reactions are typically carried out in aqueous solutions with the desired anion source.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Production of amine derivatives.
Substitution: Formation of new quaternary ammonium salts with different anions.
Scientific Research Applications
(2-Hydroxyethyl)oleoylammonium acetate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell adhesion and growth.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of detergents, fabric softeners, and antistatic agents.
Mechanism of Action
The mechanism of action of (2-Hydroxyethyl)oleoylammonium acetate involves its interaction with cell membranes and proteins. The compound’s quaternary ammonium group interacts with negatively charged components of cell membranes, leading to changes in membrane permeability and function. This interaction can disrupt microbial cell membranes, making it effective as an antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
- (2-Hydroxyethyl)dimethylammonium chloride
- (2-Hydroxyethyl)trimethylammonium bromide
- (2-Hydroxyethyl)benzylammonium chloride
Uniqueness
(2-Hydroxyethyl)oleoylammonium acetate is unique due to its long hydrophobic oleoyl chain, which enhances its surfactant properties compared to other quaternary ammonium compounds. This makes it particularly effective in applications requiring strong interactions with hydrophobic substances.
Properties
CAS No. |
99948-82-0 |
---|---|
Molecular Formula |
C22H43NO4 |
Molecular Weight |
385.6 g/mol |
IUPAC Name |
acetic acid;2-aminoethyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C20H39NO2.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21;1-2(3)4/h9-10H,2-8,11-19,21H2,1H3;1H3,(H,3,4)/b10-9-; |
InChI Key |
LRONDRLYVNVWCN-KVVVOXFISA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCN.CC(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCN.CC(=O)O |
Origin of Product |
United States |
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